Seselin

概要

説明

セセリンは、アエグレ・マルメロスやセセリ・インディカムなどのさまざまな植物に見られる天然のクマリン誘導体、特にフラノクマリンです。 抗炎症、抗ウイルス、抗がん作用などの多様な生物活性により、注目を集めています .

準備方法

合成経路と反応条件: セセリンは、置換されたレゾルシンから、ペヒマン反応、アセチル化、フリーズ転位、環化、還元、脱水などの反応の連続によって合成することができます . ペヒマン反応は、酸触媒の存在下でフェノールとβ-ケトエステルを縮合させてクマリンを生成する反応です。

工業的製造方法: セセリンの工業的製造は、通常、同じ合成経路に従いますが、より大規模に行い、収率と純度を最大限に高めるために反応条件を最適化します。 このプロセスには、セセリンとその誘導体の効率的な製造を確実にするために、温度、pH、反応時間の慎重な制御が含まれます .

化学反応の分析

反応の種類: セセリンは、以下のようなさまざまな化学反応を起こします。

酸化: セセリンは酸化されて、さまざまな誘導体を形成することができ、それらは生物活性を高めている可能性があります。

還元: 還元反応は、フラン環を修飾し、ヒドロ誘導体の形成につながる可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主な生成物: これらの反応から生成される主な生成物には、抗炎症作用や抗ウイルス作用などの生物活性を修飾したさまざまなセセリン誘導体があります .

科学的研究の応用

Anti-Inflammatory Applications

Seselin has demonstrated significant anti-inflammatory properties, making it a candidate for treating inflammatory diseases. A notable study evaluated this compound's effects in models of sepsis, revealing that it ameliorates inflammation by targeting Janus kinase 2 (Jak2) and suppressing the pro-inflammatory phenotype of macrophages.

Key Findings:

- Mechanism of Action: this compound down-regulates pro-inflammatory factors and inhibits the activation of signal transducer and activator of transcription 1 (STAT1) and nuclear factor kappa-light-chain-enhancer of activated B cells (p65) pathways, which are crucial for macrophage polarization .

- In Vivo Studies: In murine models, this compound treatment resulted in reduced systemic pro-inflammatory markers and improved survival rates following sepsis induction .

Cancer Treatment

Research has also indicated that this compound may enhance the efficacy of chemotherapy agents. A study focused on gastric cancer cells showed that this compound promotes apoptosis induced by cisplatin through the inhibition of β-catenin expression.

Key Findings:

- Cisplatin-Induced Apoptosis: this compound enhances the apoptotic effects of cisplatin on AGS gastric cancer cells, suggesting its potential as an adjunct therapy in cancer treatment .

- Antitumor Activity: The compound exhibits cytotoxic effects on various cancer cell lines, indicating its potential role in developing novel anticancer agents .

Antimicrobial and Pest Control

This compound has been recognized for its antimicrobial properties and effectiveness against pests. It has shown activity against blowfly larvae and certain pathogenic bacteria.

Key Findings:

- Antimicrobial Activity: this compound has been reported to inhibit the growth of Xylella fastidiosa, a bacterium responsible for citrus diseases, highlighting its potential use in agricultural applications .

- Pest Control: Research indicates that this compound affects the behavior and growth of blowfly larvae, suggesting its utility as a natural insecticide .

Summary Table of Applications

作用機序

セセリンは、主に特定の分子標的と経路を阻害することによって、その効果を発揮します。

抗炎症: セセリンは、Jak2を標的にし、インターフェロン受容体との相互作用を阻害することで、下流のSTAT1活性化を抑制し、マクロファージの炎症促進表現型を軽減します.

抗ウイルス: セセリンは、分子ドッキング解析により、スパイクタンパク質やメインプロテアーゼを含む複数のSARS-CoV-2タンパク質に対して阻害効果を示すことが明らかになりました.

抗がん: 正確なメカニズムは依然として調査中ですが、セセリンは細胞周期の進行を妨げ、インターロイキン-2とインターフェロン-ガンマの産生を調節すると考えられています.

6. 類似化合物の比較

セセリンは、ベルガプテン、イソピンピネリン、キサンチレチンなどの他のフラノクマリンと比較されます。

- ベルガプテン

- イソピンピネリン

- キサンチレチン

独自性: セセリンは、独特の角状ピラノクマリン構造により、他のフラノクマリンとは異なります。この構造は、生物学的標的との異なる相互作用に寄与し、治療薬としての可能性を高めています。 線状フラノクマリンとは異なり、セセリンの角状構造は、生物学的標的との異なる相互作用を可能にし、治療薬としての可能性を高めています .

類似化合物:

- ベルガプテン: 光増感作用があり、皮膚疾患の治療に用いられています。

- イソピンピネリン: 抗炎症作用と抗がん作用を示します。

- キサンチレチン: 抗菌作用と抗がん作用について研究されています .

結論として、セセリンは、科学研究と産業のさまざまな分野で大きな可能性を秘めた汎用性の高い化合物です。その独自の構造と多様な生物活性は、新しい治療薬を開発するための貴重な研究対象となっています。

類似化合物との比較

- Bergapten: Known for its photosensitizing properties and use in treating skin disorders.

- Isopimpinellin: Exhibits anti-inflammatory and anticancer activities.

- Xanthyletin: Studied for its antimicrobial and anticancer properties .

生物活性

Seselin is a naturally occurring coumarin derivative predominantly found in various plant species, particularly citrus roots. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antifungal, and potential anticancer properties. This article explores the biological activity of this compound, drawing on various research findings and case studies.

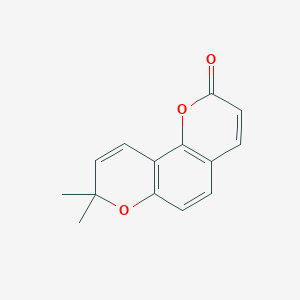

Chemical Structure and Properties

This compound is classified as an angle-pyranocoumarin. Its molecular structure contributes to its biological activity by interacting with various biological pathways. The general structure of coumarins allows them to exhibit a wide range of pharmacological effects due to their ability to modulate enzyme activities and receptor interactions.

Anti-Inflammatory Activity

Recent studies have highlighted this compound's significant anti-inflammatory properties. A notable study investigated this compound's effects on sepsis models in mice, demonstrating that it ameliorates sepsis-induced inflammation by targeting Janus kinase 2 (Jak2) and inhibiting the activation of signal transducer and activator of transcription 1 (STAT1) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways.

Key Findings:

- In Vivo Studies : this compound was administered at doses of 3, 10, and 30 mg/kg in C57BL/6 mice subjected to caecal ligation and puncture (CLP) or lipopolysaccharide (LPS) injection. Results showed a dose-dependent reduction in pro-inflammatory cytokines such as TNF-α and IL-6 in lung tissues .

- Mechanism of Action : this compound inhibits Jak2's interaction with IFNγ receptors, subsequently blocking the activation of STAT1, which is crucial for macrophage polarization into a pro-inflammatory phenotype .

Antifungal and Antimicrobial Properties

This compound has demonstrated antifungal activity against various pathogens. For instance, it has been shown to selectively inhibit the growth of certain yeast strains and exhibit cytotoxic effects against various fungi.

Research Highlights:

- Cytotoxicity : this compound isolated from Seseli diffusum exhibited selective cytotoxicity towards specific yeast strains, indicating its potential use as a natural antifungal agent .

- Mechanistic Insights : The compound's antifungal action may be attributed to its ability to disrupt fungal cell wall integrity or inhibit essential metabolic pathways within the fungi.

Effects on Plant Growth

This compound's role extends beyond human health; it also influences plant physiology. Research indicates that this compound can inhibit radicle growth in several plant species, including cucumber (Cucumis sativa) and lettuce (Lactuca sativa).

Experimental Observations:

- Growth Inhibition : In laboratory settings, this compound was shown to inhibit radicle growth while increasing the activity of peroxidase and indole-3-acetic acid oxidase in seedlings . This suggests that this compound may play a regulatory role in plant growth by modulating hormonal pathways.

Table of Biological Activities

Case Studies

- Sepsis Model Study : In a controlled experiment involving CLP-induced sepsis, this compound treatment resulted in a statistically significant reduction in mortality rates among treated mice compared to control groups. The study concluded that this compound's mechanism involves modulation of inflammatory responses via Jak2 inhibition .

- Antifungal Efficacy : A study assessing the antifungal properties of this compound revealed that it effectively inhibited the growth of Candida albicans and other pathogenic fungi at varying concentrations, suggesting its potential application in treating fungal infections .

特性

IUPAC Name |

8,8-dimethylpyrano[2,3-f]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-14(2)8-7-10-11(17-14)5-3-9-4-6-12(15)16-13(9)10/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUVCQYQEIOLHFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC3=C2OC(=O)C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60200322 | |

| Record name | Seselin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Seselin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034257 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

523-59-1 | |

| Record name | Seselin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=523-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Seselin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Seselin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SESELIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5634E8957P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Seselin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034257 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

119 - 120 °C | |

| Record name | Seselin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034257 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。